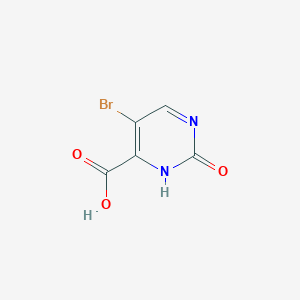

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Description

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS: N/A; molecular formula: C₅H₃BrN₂O₃) is a brominated pyrimidine derivative with a carboxylic acid substituent at the 4-position. It is structurally characterized by a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, a ketone group at position 2, and a bromine atom at position 3. This compound is a white crystalline powder with a high melting point (287°C) and density of 2.015 g/cm³ . It is primarily utilized in pharmaceutical research and organic synthesis due to its reactive sites, including the carboxylic acid group and halogen substituent, which enable diverse chemical modifications .

Properties

IUPAC Name |

5-bromo-2-oxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIRGZBTOYHFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using Hydrobromic Acid and Hydrogen Peroxide

A one-step bromination method, adapted from similar pyrimidine derivatives, involves reacting 2-hydroxypyrimidine with hydrobromic acid (HBr) under oxidative conditions. Hydrogen peroxide (H₂O₂) serves as a catalyst, enabling bromine incorporation at the 5-position. For example:

-

Reactants : 2-Hydroxypyrimidine (1 mol), 20–50% HBr (1–3 mol), 10–50% H₂O₂ (1–5 mol).

-

Conditions : Heating at 30–100°C for 8–14 hours.

This method simplifies production but requires careful control of stoichiometry to avoid over-bromination.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS is widely used for selective bromination in dihydropyrimidine synthesis. A patent describing dolutegravir intermediates demonstrates the bromination of 3-(benzyloxy)-2-(dimethoxymethyl)pyridin-4(1H)-one with NBS in chlorinated solvents (e.g., dichloromethane). Key parameters:

-

Reactants : Pyrimidine precursor (1 mol), NBS (1.1 mol).

-

Conditions : 0–25°C, 2–6 hours.

This method offers precision but generates succinimide byproducts, necessitating purification steps.

Multi-Step Organic Synthesis from Acyclic Precursors

Cyclocondensation and Functionalization

A common approach involves constructing the pyrimidine ring via cyclocondensation, followed by bromination and oxidation:

Example Protocol:

-

Step 1 : Cyclocondensation of ethyl acetoacetate with thiourea in ethanol/HCl yields 2-thioxo-dihydropyrimidine.

Ring Expansion Strategies

Isoxazole Ring Expansion

Molybdenum hexacarbonyl [Mo(CO)₆]-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides access to 4-oxo-1,4-dihydropyridine-3-carboxylates, which can be brominated post-synthesis.

-

Reactants : Isoxazole derivative (1 mol), Mo(CO)₆ (1.2 mol).

-

Conditions : 60–85°C in wet acetonitrile, 12–48 hours.

Comparative Analysis of Methods

Reaction Optimization and Challenges

Catalytic Systems

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidine derivatives.

Reduction Reactions: Formation of 2-hydroxy-1,2-dihydropyrimidine-4-carboxylic acid.

Oxidation Reactions: Formation of more oxidized pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects:

- Anticancer Activity: Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the pyrimidine structure have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and modulation of signaling pathways .

- Anti-inflammatory Properties: Studies have demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Molecular docking studies suggest effective binding to COX-2, indicating its utility as an anti-inflammatory agent .

Agricultural Chemicals

The compound's derivatives may also find applications in developing new agricultural chemicals. Its structural properties allow for modifications that could enhance efficacy against pests or diseases affecting crops .

Materials Science

In materials science, this compound can be used as a building block for synthesizing novel materials with specific properties tailored for various applications .

Case Study 1: Inhibition of COX Enzymes

A study evaluated pyrimidine derivatives similar to this compound for their COX inhibitory activity. One derivative exhibited an IC value of 1.16 µM against COX-2, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

Case Study 2: Anticancer Activity

Research involving the synthesis of tricyclic pyrimido[4,5-c]quinoline core structures derived from halogenated pyrimidines showed promising anticancer properties. These compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications can yield effective therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is primarily based on its ability to interact with biological targets such as enzymes and receptors The bromine atom and the keto group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity

Comparison with Similar Compounds

Structural and Functional Analysis

- Core Heterocycle : The target compound features a pyrimidine ring (two nitrogen atoms), while analogs like 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (similarity score: 0.85) have a pyridine ring (one nitrogen). This difference influences aromaticity, hydrogen-bonding capacity, and reactivity in metal-catalyzed reactions .

- The carboxylic acid group’s position (C4 vs. C3 in pyridine derivatives) affects acidity (pKa) and coordination chemistry .

- Physicochemical Properties: The target compound’s high melting point (287°C) suggests strong intermolecular hydrogen bonding, contrasting with lower thermal stability in non-brominated analogs .

Research Findings and Data Gaps

- Synthetic Utility : The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to complex heterocycles. Pyridine analogs are less reactive in such transformations due to electronic differences .

- Thermal Stability: Limited data exist for analogs like 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, necessitating further studies to correlate substituents with decomposition pathways.

Biological Activity

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class, characterized by its unique structural features that include a bromine atom and various functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which have been explored in several studies.

The molecular formula of this compound is , with a molecular weight of approximately 218.99 g/mol. Its structure includes a dihydropyrimidine ring, a carboxylic acid group, and a keto group, contributing to its reactivity and potential interactions with biological systems .

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that this compound demonstrates notable activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon cancer cells. The compound's effectiveness was evaluated through cell viability assays, showing IC50 values ranging from 0.87 to 12.91 μM, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the functional groups attached to the pyrimidine ring can significantly influence their pharmacological properties. For example, the presence of electron-withdrawing or electron-donating groups can enhance or reduce biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | 120034-05-1 | 0.93 | Methyl ester derivative |

| 5-Bromo-3-methylpyridin-2(1H)-one | 89488-30-2 | 0.82 | Different position of bromination |

| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | 60971-2 | 0.85 | Lacks bromination |

The table illustrates how variations in structure can lead to differences in biological activity and potential applications in pharmaceuticals .

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vitro Studies : A study conducted by Umesha et al. demonstrated that derivatives similar to 5-Bromo compounds exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models .

- Anticancer Research : Another research effort focused on evaluating the cytotoxicity of this compound against MCF-7 and MDA-MB-231 cell lines, reporting promising results that suggest further investigation into its use as an anticancer drug .

Q & A

Q. What are the critical physical and chemical properties of 5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid for experimental design?

Accurate characterization of physical properties ensures reproducibility in synthesis and application. Key properties include:

| Property | Value/Description | Relevance |

|---|---|---|

| Melting Point | 287°C | Determines thermal stability |

| Density | 2.015 g/cm³ | Guides solvent selection for reactions |

| Solubility | Likely polar solvents | Informs reaction medium optimization |

| Boiling Point | 354.7°C (at 760 mmHg) | Critical for distillation or drying |

| Vapor Pressure | 5.49 × 10⁻⁶ mmHg (25°C) | Indicates volatility for handling |

These properties are essential for designing reactions, selecting analytical methods, and ensuring compound stability. For example, the high melting point suggests solid-phase handling at room temperature, while low vapor pressure minimizes inhalation risks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety protocols must align with its hazard profile (e.g., irritant properties, Xi classification):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions to avoid dust inhalation.

- Storage: Store in a cool, dry place away from oxidizing agents.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to safety data sheets (SDS) for compound-specific hazards, including reactivity and incompatibility data. For instance, emphasizes rigorous handling practices for structurally similar heterocyclic carboxylic acids .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

Methodological validation involves:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine position).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and detect impurities.

- Mass Spectrometry (MS): Confirm molecular weight (C₆H₅BrN₂O₃; theoretical MW: 249.02 g/mol).

- X-ray Diffraction (XRD): Resolve crystallographic data for unambiguous structural assignment.

For example, XRD paired with SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in dihydropyrimidine ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

Contradictions may arise from polymorphism, solvate formation, or dynamic effects in solution:

- Multi-Technique Cross-Validation: Compare XRD data with solid-state NMR to detect polymorphism.

- Temperature-Dependent Studies: Analyze NMR spectra at varying temperatures to assess conformational flexibility.

- Computational Refinement: Use density functional theory (DFT) to model vibrational spectra and compare with experimental IR data.

highlights the role of SHELX in refining crystallographic models, while underscores iterative analysis to reconcile discrepancies .

Q. How can SHELX software enhance the accuracy of crystal structure determination for this compound?

SHELX programs (e.g., SHELXL) are critical for:

- High-Resolution Refinement: Optimize atomic displacement parameters (ADPs) and occupancy factors for bromine atoms.

- Twinning Analysis: Resolve twinned crystals using HKLF5 format for intensity integration.

- Hydrogen Bonding Networks: Model hydrogen bonds in the dihydropyrimidine ring to explain stability.

For macromolecular analogs, SHELXPRO interfaces with other tools to validate structural models against electron density maps .

Q. What strategies are effective for analyzing mechanistic pathways in reactions involving this compound?

Mechanistic studies require:

- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps.

- X-ray Crystallography: Capture intermediates in co-crystallized enzyme-substrate complexes.

- Computational Modeling: Apply transition state theory (TST) via Gaussian or ORCA software to simulate bromine substitution pathways.

For example, combining XRD (to identify bond angles) with DFT (to calculate activation energies) provides insights into nucleophilic aromatic substitution mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.